molecular formula C29H25NO4 B13799318 (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid

(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid

Cat. No.: B13799318
M. Wt: 451.5 g/mol
InChI Key: IUFMAMASIBVSGZ-QODXOHEASA-N
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Description

(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid is a complex organic compound with a unique structure that combines fluorenyl, naphthyl, and amino acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and deprotection. One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino group . The synthesis starts with the protection of the amino group using Fmoc, followed by the coupling of the protected amino acid with the naphthyl and fluorenyl moieties. The final step involves the removal of the Fmoc group under mild basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as hydroxylated, acylated, and oxidized forms of the original compound .

Scientific Research Applications

(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluorenyl and naphthyl moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid stands out due to its unique combination of fluorenyl, naphthyl, and amino acid moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid

InChI

InChI=1S/C29H25NO4/c30-26(16-27(31)32)28(20-14-13-18-7-1-2-8-19(18)15-20)29(33)34-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26,28H,16-17,30H2,(H,31,32)/t26-,28?/m0/s1

InChI Key

IUFMAMASIBVSGZ-QODXOHEASA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C([C@H](CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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